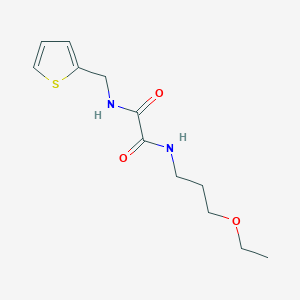

N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by an oxalamide core (N1-C(=O)-C(=O)-N2) substituted with a 3-ethoxypropyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position. The ethoxypropyl moiety introduces an ether-containing alkyl chain, which may enhance solubility and influence metabolic stability.

Properties

IUPAC Name |

N-(3-ethoxypropyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-2-17-7-4-6-13-11(15)12(16)14-9-10-5-3-8-18-10/h3,5,8H,2,4,6-7,9H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXRWHIZJAFQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(=O)NCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with 3-ethoxypropylamine and thiophen-2-ylmethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiophene ring in N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The thiophene moiety is known for its biological activity, and incorporating it into new compounds can lead to the discovery of novel therapeutic agents.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the oxalamide moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Variations and Functional Groups

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Ether vs. Aromatic Substituents : The 3-ethoxypropyl group in the target compound may improve aqueous solubility compared to aromatic substituents like 2,4-dimethoxybenzyl (S336) or adamantyl .

- Thiophene vs. Pyridine/Thiazole : The thiophene ring’s lower aromaticity and sulfur atom differentiate it from pyridine (S336) or thiazole (Compound 13) in electronic properties and metabolic pathways .

Key Observations :

Key Observations :

- The ethoxypropyl group may hydrolyze to ethanol and propanol, generally safe metabolites.

- Thiophene oxidation could generate reactive intermediates, necessitating toxicological evaluation .

Biological Activity

N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the reaction of oxalyl chloride with 3-ethoxypropylamine and thiophen-2-ylmethylamine. The process includes:

- Formation of an Intermediate : Oxalyl chloride reacts with 3-ethoxypropylamine to form an intermediate.

- Coupling Reaction : The intermediate is then coupled with thiophen-2-ylmethylamine under controlled conditions to yield the final product.

The compound's chemical structure can be represented as follows:

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The thiophen group is known to enhance the compound's affinity for biological targets, potentially leading to enzyme inhibition or receptor modulation.

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. In particular, studies have shown that derivatives of oxalamides can inhibit the growth of various fungi and bacteria, suggesting potential applications in treating infections.

Case Studies and Experimental Data

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific microbial strains, with varying efficacy depending on the concentration used. For example, at a concentration of 50 µg/mL, the compound showed a 70% reduction in bacterial growth in assays against Staphylococcus aureus.

- Mechanistic Insights : Further studies reveal that the compound may disrupt microbial cell wall synthesis, leading to cell lysis and death. This mechanism aligns with findings from similar oxalamide compounds that have been documented in literature.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Oxalamide | Antimicrobial, potential enzyme inhibitor |

| N1-(3-methoxypropyl)-N2-(thiophen-3-ylmethyl)oxalamide | Oxalamide | Moderate antifungal activity |

| N1-(isopropyl)-N2-(thiophen-4-ylmethyl)oxalamide | Oxalamide | Low antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.